molecular formula C15H13BrO3 B13898425 Methyl 2-bromo-2-(3-phenoxyphenyl)acetate

Methyl 2-bromo-2-(3-phenoxyphenyl)acetate

Cat. No.: B13898425
M. Wt: 321.16 g/mol
InChI Key: HZTFDKSPVDACHO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(3-phenoxyphenyl)acetate is an organic compound that belongs to the class of brominated esters It is characterized by the presence of a bromine atom attached to the alpha carbon of the ester group, along with a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(3-phenoxyphenyl)acetate typically involves the bromination of a precursor compound. One common method is the bromination of Methyl 2-(3-phenoxyphenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly brominating agents may also be considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(3-phenoxyphenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The phenoxyphenyl moiety can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-2-(3-phenoxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-(3-phenoxyphenyl)acetate involves its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. The phenoxyphenyl moiety can participate in aromatic substitution reactions, contributing to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

methyl 2-bromo-2-(3-phenoxyphenyl)acetate

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)14(16)11-6-5-9-13(10-11)19-12-7-3-2-4-8-12/h2-10,14H,1H3

InChI Key

HZTFDKSPVDACHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)OC2=CC=CC=C2)Br

Origin of Product

United States

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